molecular formula C13H15FO2 B13656648 tert-Butyl 2-(3-fluorophenyl)acrylate

tert-Butyl 2-(3-fluorophenyl)acrylate

Cat. No.: B13656648
M. Wt: 222.25 g/mol
InChI Key: UHEIZQBSYGHLHA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-fluorophenyl)acrylate is an acrylate ester derivative featuring a tert-butyl ester group and a 3-fluorophenyl substituent. For instance, tert-butyl acrylate (CAS 1663-39-4) serves as the parent compound, with a molecular weight of 128.17 g/mol and applications restricted to research and development .

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

tert-butyl 2-(3-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3

InChI Key

UHEIZQBSYGHLHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Formation of 2-(3-fluorophenyl)acrylic acid or its derivatives via cross-coupling or condensation reactions.
  • Step 2: Esterification of the acid with tert-butanol or introduction of the tert-butyl ester protecting group via tert-butylation methods.

Heck Cross-Coupling Approach for the Acrylate Backbone

A widely adopted method to obtain 2-(3-fluorophenyl)acrylate derivatives involves the Heck cross-coupling reaction between substituted aryl halides and acrylate esters. This method is well-documented for synthesizing various substituted phenylacrylates, including fluorinated analogs.

  • Reagents and Catalysts: Palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2] as catalyst, triethylamine as base.
  • Substrates: 3-fluorobromo- or 3-fluoroiodobenzene and tert-butyl acrylate.
  • Conditions: Typically conducted in polar aprotic solvents under inert atmosphere at elevated temperatures (~80–120°C).
  • Outcome: The reaction yields this compound with good regioselectivity and yields up to ~70–90% depending on conditions.

This method is supported by the work of Saunthwal et al., who reported catalyst-free and chemoselective synthesis of related acrylates, emphasizing the utility of Heck coupling in preparing functionalized acrylates, including fluorinated derivatives.

Esterification via tert-Butylation of Acrylic Acid Derivatives

An alternative route involves direct esterification of 2-(3-fluorophenyl)acrylic acid with tert-butanol or the use of tert-butyl protecting groups introduced via tert-butylation reagents.

  • Typical Reagents: Acid catalysts such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid facilitate esterification.
  • Protecting Group Introduction: tert-Butyl esters can be introduced by reacting acrylic acid derivatives with isobutylene in the presence of acid catalysts or via reaction with tert-butyl chloroformate.
  • Purification: Aqueous extraction and organic solvent purification are employed to remove residual reagents and by-products.

The importance of clean tert-butylation is highlighted in polymer chemistry literature, where incomplete removal of tert-butyl groups affects polymer properties significantly. Although focused on polymeric systems, the principles of tert-butyl group introduction and removal are analogous and relevant for small-molecule synthesis.

Fluorination and Functional Group Manipulation

Data Table: Summary of Preparation Methods

Methodology Key Reagents & Catalysts Conditions Yield (%) Notes References
Heck Cross-Coupling PdCl2(PPh3)2 (5 mol%), triethylamine, tert-butyl acrylate 80–120°C, inert atmosphere 70–90 High regioselectivity; suitable for fluorophenyl substrates
Acid-Catalyzed Esterification Para-toluenesulfonic acid, trifluoroacetic acid, acetic acid, tert-butanol Room temp to reflux Variable Mild conditions; requires purification
Fluorination of Sulfonylated Intermediates TBAF, HF/trimethylamine Controlled fluorination steps N/A For fluoromethyl intermediates; multi-step
tert-Butylation via Isobutylene Acid catalysts (e.g., para-toluenesulfonic acid) Acidic conditions, reflux N/A Common in polymer synthesis; applicable to small molecules

Research Discoveries and Analytical Insights

  • Catalyst Efficiency: Pd-based catalysts in Heck reactions provide efficient coupling with fluorinated aryl halides, maintaining the integrity of the fluorine substituent, crucial for biological activity modulation.

  • Ester Purity and Deprotection: Studies in polymer chemistry reveal that incomplete tert-butyl cleavage leads to altered physical properties. Analogously, in small-molecule synthesis, ensuring complete esterification and purity is essential for downstream applications.

  • Green Chemistry Approaches: Emerging methods focus on eco-friendly synthesis routes, using mild acid catalysts and avoiding harsh reagents, aligning with sustainable chemistry goals.

  • Fluorination Techniques: The use of TBAF and HF/trimethylamine allows selective fluorination without affecting sensitive ester groups, enabling the synthesis of fluorinated acrylates with high specificity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(3-fluorophenyl)acrylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-fluorophenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of various polymers and copolymers, which have applications in coatings, adhesives, and other materials.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in drug discovery and development.

Medicine: this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in high-performance coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Key Observations:

  • This contrasts with the electron-donating hydroxymethyl group in , which increases polarity .
  • Steric Effects : The tert-butyl group in all analogs provides steric hindrance, reducing nucleophilic attack rates compared to smaller esters like methyl acrylate.
  • Metabolic and Toxicity Profiles : Compounds with metabolically labile groups (e.g., tetrahydrofurfuryl in ) are grouped based on shared metabolites, whereas the 3-fluorophenyl group may resist oxidation, altering toxicity pathways .

Physical and Chemical Properties

Property This compound* tert-Butyl acrylate () Tetrahydrofurfuryl acrylate ()
Boiling Point ~250–280°C (estimated) 142–144°C Not reported
Solubility Low in water; soluble in organic solvents Insoluble in water Likely similar to tert-butyl derivatives
Reactivity Moderate (fluorine stabilizes acrylate) High (unsubstituted acrylate) Moderate (ether group reduces reactivity)

*Estimates based on substituent effects.

Key Findings:

  • The fluorine substituent likely increases thermal stability compared to the parent tert-butyl acrylate, as seen in ’s formylphenyl derivative (higher molecular weight and stability) .
  • Hydroxymethyl-substituted analogs () exhibit higher solubility in polar solvents due to hydrogen bonding .

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 2-(3-fluorophenyl)acrylate in laboratory settings?

  • Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 or ABEK-P2 filters) for high-exposure scenarios and P95 filters for low-risk environments . Ensure proper ventilation and avoid drainage contamination. Store below -20°C if stability data suggest temperature sensitivity, as seen in structurally similar tert-butyl esters . Always consult SDS for acute toxicity (oral, dermal) and mutagenicity data, though current evidence indicates no carcinogenicity per IARC/OSHA classifications .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Common methods include esterification of 3-fluorophenylacrylic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) or Mitsunobu reactions for stereoselective coupling . Monitor reaction progress via ¹H NMR to track esterification completion (e.g., disappearance of carboxylic acid protons at δ 10–12 ppm) . Purify via column chromatography (hexane/ethyl acetate gradients) and confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Use FT-IR to confirm ester C=O stretching (~1720 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) . ¹³C NMR resolves the tert-butyl group (quaternary carbon at δ 80–85 ppm) and acrylate carbonyl (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅FO₂) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under sterically hindered conditions?

  • Methodological Answer : Employ microwave-assisted synthesis to enhance reaction kinetics and reduce side products. For example, a 30-minute microwave cycle at 100°C improves yields by 15–20% compared to conventional reflux . Use bulky bases (e.g., DBU) to minimize β-elimination side reactions in acrylate formation . Kinetic studies via in situ IR spectroscopy help identify rate-limiting steps .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions in splitting patterns may arise from rotameric equilibria or impurities. Perform VT-NMR (variable-temperature NMR) to assess dynamic effects: cooling to -40°C slows rotation, simplifying splitting . Compare with computational models (DFT calculations for expected coupling constants) . Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What strategies are used to evaluate the biological interactions of this compound with protein targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) for receptor-ligand interactions . For covalent binding studies, employ LC-MS/MS to identify adduct formation (e.g., acrylate-thiol linkages with cysteine residues) . Molecular docking (AutoDock Vina) predicts binding modes, guided by the fluorophenyl group’s electron-withdrawing effects on π-π stacking .

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